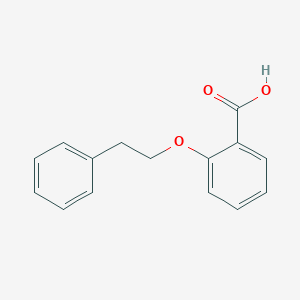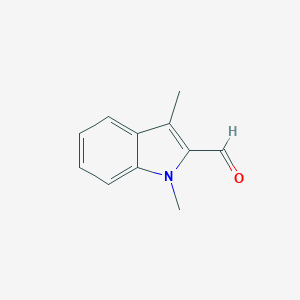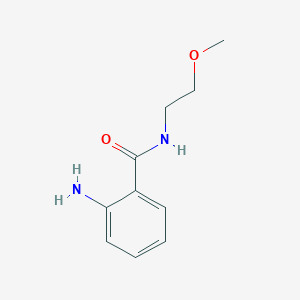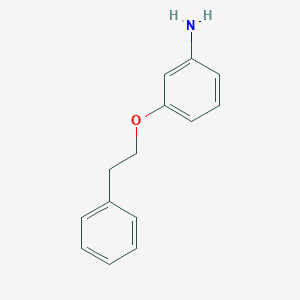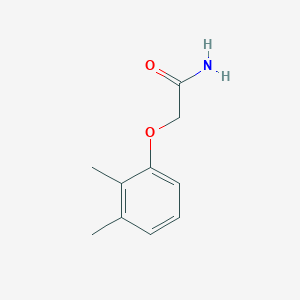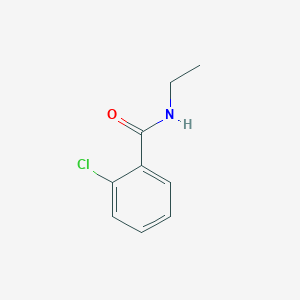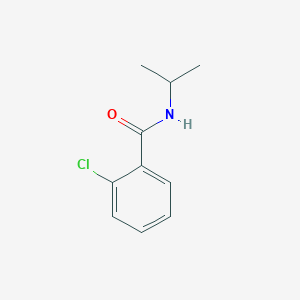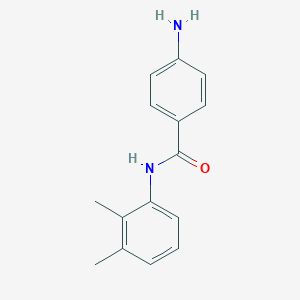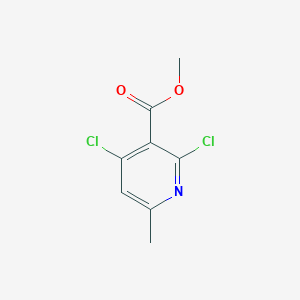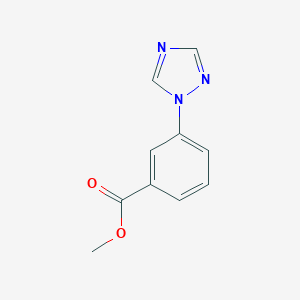
Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate
Vue d'ensemble
Description
“Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” is a chemical compound with the molecular formula C10H9N3O2 . It has a molecular weight of 203.2 .
Synthesis Analysis
The synthesis of triazole compounds like “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” can be achieved through the copper-catalyzed click reaction of azides with alkynes . This method is widely used due to its efficiency and versatility .Molecular Structure Analysis
The molecular structure of “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” can be represented by the InChI code: 1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3 .Chemical Reactions Analysis
Triazole compounds, including “Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate”, are known for their wide range of biological activities, including antibacterial, antimalarial, and antiviral activities . They can participate in various chemical reactions due to the presence of the triazole ring.Physical And Chemical Properties Analysis
“Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate” is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.Applications De Recherche Scientifique
Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
- Methods of Application: The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Pharmacological Potentials
- Scientific Field: Pharmacology
- Application Summary: Triazole compounds, including 1,2,4-triazole, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
- Methods of Application: The synthesis and pharmacological activities of triazole derivatives have been analyzed based on current literature .
- Results: Triazole nucleus is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Anticorrosive Agents
- Scientific Field: Materials Science
- Application Summary: The 1,4-disubstituted 1H-1,2,3-triazoles have important applications as anticorrosives .
- Methods of Application: These compounds are typically applied as a coating to protect metal surfaces .
- Results: The application of these compounds has been shown to significantly reduce corrosion .
Agrochemicals
- Scientific Field: Agriculture
- Application Summary: 1,4-disubstituted 1H-1,2,3-triazoles are used in the formulation of agrochemicals .
- Methods of Application: These compounds are typically used in the formulation of pesticides and herbicides .
- Results: The use of these compounds has been shown to improve crop yield and pest resistance .
Photostabilizers
- Scientific Field: Photochemistry
- Application Summary: 1,4-disubstituted 1H-1,2,3-triazoles are used as photostabilizers .
- Methods of Application: These compounds are typically used in the formulation of sunscreens and other products that require protection from UV radiation .
- Results: The use of these compounds has been shown to improve the photostability of these products .
Dyes
- Scientific Field: Dye Chemistry
- Application Summary: 1,4-disubstituted 1H-1,2,3-triazoles are used in the formulation of dyes .
- Methods of Application: These compounds are typically used in the formulation of various types of dyes, including textile dyes, food dyes, and ink dyes .
- Results: The use of these compounds has been shown to improve the color stability and intensity of these dyes .
Anticancer Agents in Ruthenium Complexes
- Scientific Field: Medicinal Chemistry
- Application Summary: Ruthenium complexes with 2-(N-methyl-1H-1,2,4-triazol-3-yl)pyridines have been synthesized and evaluated for their anticancer properties .
- Methods of Application: The anticancer activity of these complexes was tested on human ovarian cancer cell lines A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) .
- Results: The results of these studies are not specified in the source, but the research indicates potential anticancer properties .
Drug Discovery
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 1,2,3-triazoles have found broad applications in drug discovery .
- Methods of Application: These compounds are used in the synthesis of various drugs due to their ability to form hydrogen bonds with different targets .
- Results: This has led to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Organic Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 1,2,3-triazoles are used in organic synthesis .
- Methods of Application: These compounds are used as building blocks in the synthesis of various organic compounds .
- Results: The use of these compounds has improved the efficiency and versatility of organic synthesis .
Propriétés
IUPAC Name |
methyl 3-(1,2,4-triazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYSGGAEUCELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623584 | |
| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate | |
CAS RN |
167626-27-9 | |
| Record name | Benzoic acid, 3-(1H-1,2,4-triazol-1-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

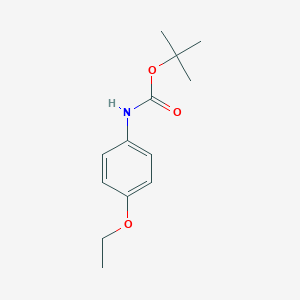
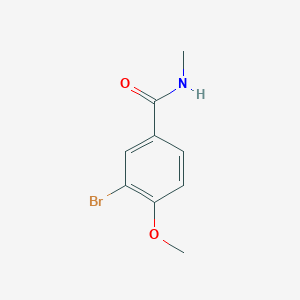
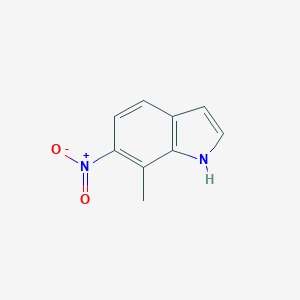
![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)
